molecular formula C17H22N4O2 B6445042 2-methoxy-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine CAS No. 2549064-36-8

2-methoxy-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine

Cat. No. B6445042
CAS RN: 2549064-36-8
M. Wt: 314.4 g/mol
InChI Key: OEZVOYNUZUJGKB-UHFFFAOYSA-N
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Description

2-Methoxy-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine, also known as 2M3MPP, is an organic compound belonging to the pyrazine family. It has attracted much attention in recent years due to its potential applications in the field of biochemistry and physiology. This compound has been studied for its ability to interact with various biochemical pathways, and its potential use in the development of new drugs and treatments.

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

The compound could be used in protodeboronation of pinacol boronic esters . This is a valuable transformation that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Antimicrobial Applications

Related compounds have been found to play an important role as antimicrobial reagents . This suggests potential for the compound to be used in similar applications.

Anti Helicobacter Pylori Agents

The compound could potentially be used in the preparation of derivatives as anti helicobacter pylori agents . Helicobacter pylori is a type of bacteria that can cause stomach diseases, so compounds that can act against it are of great interest in medical research.

Antioxidative Applications

Related compounds have been found to have antioxidative properties . This suggests potential for the compound to be used in similar applications.

Anticancer Applications

Related compounds have been found to have anticancer properties . This suggests potential for the compound to be used in similar applications.

Antiinflammatory Applications

Related compounds have been found to have antiinflammatory properties . This suggests potential for the compound to be used in similar applications.

Mechanism of Action

Target of Action

The primary target of this compound is the H+/K+ -ATPase enzyme , also known as the proton pump . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .

Mode of Action

The compound acts as a proton pump inhibitor (PPI) . It selectively enters gastric parietal cells and transforms into an active metabolite. This metabolite forms a covalent bond with the sulfhydryl group of the H+/K+ -ATPase enzyme, irreversibly inhibiting the enzyme . This action results in a decrease in gastric acid secretion .

Biochemical Pathways

The inhibition of the proton pump disrupts the biochemical pathway of gastric acid production. The downstream effect is a reduction in gastric acidity, which can alleviate symptoms and promote healing in conditions such as gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome .

Pharmacokinetics

The bioavailability of PPIs can be influenced by factors such as food intake and pH .

Result of Action

The result of the compound’s action is a significant reduction in gastric acid secretion. This leads to an increase in gastric pH, providing relief from acid-related disorders. In animal models, the compound has been shown to dose-dependently inhibit gastric acid secretion and increase gastric pH .

Action Environment

Environmental factors such as diet, time of administration, and concurrent medications can influence the action, efficacy, and stability of the compound. For example, the presence of food can decrease the absorption of PPIs, and certain medications can interact with PPIs, affecting their metabolism and efficacy .

properties

IUPAC Name

2-methoxy-3-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13-4-3-7-19-16(13)23-12-14-5-10-21(11-6-14)15-17(22-2)20-9-8-18-15/h3-4,7-9,14H,5-6,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZVOYNUZUJGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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